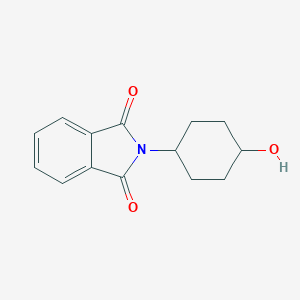

2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione

描述

属性

IUPAC Name |

2-(4-hydroxycyclohexyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c16-10-7-5-9(6-8-10)15-13(17)11-3-1-2-4-12(11)14(15)18/h1-4,9-10,16H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLHCMDNAKVPTIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N2C(=O)C3=CC=CC=C3C2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99337-98-1 | |

| Record name | trans-2-(4-Hydroxycyclohexyl)-isoindole-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Melt Reaction Method

The melt reaction method represents a solvent-free approach for synthesizing 2-(trans-4-hydroxycyclohexyl)isoindoline-1,3-dione. In this procedure, 4-aminocyclohexanol (2.627 g, 22.81 mmol) and ethyl 1,3-dioxoisoindoline-2-carboxylate (5 g, 22.81 mmol) are combined in a test tube and heated until melting occurs. After 5 minutes of post-melting heating, the mixture cools to form a solid, which is purified via chromatography using a 75% ethyl acetate/hexane eluent. This method achieves an 81% yield and avoids solvent use, making it environmentally favorable .

Mechanistic Insight : The reaction proceeds via nucleophilic attack of the amine group on the electrophilic carbonyl carbon of the ethyl ester, followed by elimination of ethanol. The trans configuration of the cyclohexyl group is preserved due to the stereochemical stability of the starting 4-aminocyclohexanol.

Aqueous Base-Mediated Aminolysis

This method employs aqueous conditions to facilitate the aminolysis of ethyl 1,3-dioxoisoindoline-2-carboxylate. A solution of the ester (1.67 g, 7.19 mmol) in water (16 mL) is treated with 4-aminocyclohexanol (1.31 g, 8.63 mmol) and potassium carbonate (1.59 g, 11.5 mmol). After stirring at room temperature for 2 hours, the product precipitates and is isolated via filtration, yielding 56.82% of the target compound .

Key Considerations :

-

The aqueous environment minimizes side reactions associated with organic solvents.

-

The lower yield compared to the melt method may stem from partial hydrolysis of the ester or incomplete reaction equilibrium.

Phthalic Anhydride Condensation

A classical approach involves the condensation of phthalic anhydride with 4-aminocyclohexanol hydrochloride. In a representative procedure, phthalic anhydride (74.0 g, 0.5 mol) and 4-aminocyclohexanol hydrochloride (75.5 g, 0.5 mol) are refluxed in toluene with ethyl-diisopropyl-amine (65 g, 0.5 mol) as a base. Water removal via a Dean-Stark trap drives the reaction to completion, yielding 77.8% of the product after recrystallization from isopropanol .

Reaction Dynamics :

-

The base deprotonates the ammonium salt, liberating the free amine for nucleophilic attack on phthalic anhydride.

-

The trans configuration is retained due to the rigid cyclohexane ring structure.

Comparative Analysis of Synthetic Methods

| Method | Yield | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Melt Reaction | 81% | Solvent-free, 5 min heating | High yield, green chemistry | Requires precise temperature control |

| Aqueous Aminolysis | 56.82% | Room temperature, aqueous base | Mild conditions, simple workup | Moderate yield, solvent dilution |

| Phthalic Anhydride Route | 77.8% | Reflux with Dean-Stark trap | Scalable, high purity | Longer reaction time (36 hours) |

Industrial-Scale Production Insights

For large-scale synthesis, the phthalic anhydride route is preferred due to its compatibility with industrial reactors. Key steps include:

-

Reagent Stoichiometry : A 1:1 molar ratio of amine to anhydride ensures minimal side products.

-

Purification : Recrystallization from isopropanol or chromatography achieves >95% purity.

-

Cost Efficiency : Bulk procurement of phthalic anhydride reduces production costs.

Challenges and Optimization Strategies

-

Byproduct Formation : Trace amounts of cis-isomer may arise if the starting amine contains impurities. Recrystallization or chiral chromatography mitigates this issue.

-

Yield Improvement : Catalytic additives (e.g., DMAP) in the melt method enhance reaction efficiency, potentially increasing yields to >85%.

化学反应分析

Types of Reactions

2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl groups in the isoindoline-1,3-dione structure can be reduced to form corresponding alcohols.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in the presence of a base to facilitate substitution reactions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of ethers or esters.

科学研究应用

Enzyme Inhibition

Research indicates that 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione exhibits significant inhibitory activity against several enzymes:

- Histone Deacetylases (HDACs) : The compound's inhibition of HDACs can influence gene expression and has implications in cancer therapy.

- Soluble Epoxide Hydrolase (sEH) : It has been identified as a potent inhibitor of sEH, which plays a role in lipid metabolism and inflammation pathways. This inhibition could be beneficial for conditions like hypertension and pain management .

Antioxidant Activity

The compound demonstrates notable antioxidant properties, which are essential for protecting cells from oxidative stress. Studies show that it can scavenge free radicals and inhibit lipid peroxidation, suggesting potential applications in preventing neurodegenerative diseases and cardiovascular disorders .

Several studies have explored the biological activities of this compound:

- Chiral Auxiliary in Asymmetric Synthesis : The compound serves as an effective chiral auxiliary in asymmetric synthesis, influencing the stereochemical outcome of reactions. Its derivatives have been used to synthesize various chiral compounds with high purity.

- Pharmacological Investigations : Investigations into its pharmacological properties have revealed potential anti-inflammatory and analgesic effects. Modifications to its structure may enhance these therapeutic profiles.

Summary of Findings

The following table summarizes the key properties and applications of this compound:

| Property | Observation |

|---|---|

| Enzymatic Activity | Effective enantioselective esterification |

| Antioxidant Activity | Significant free radical scavenging |

| Enzyme Inhibition | Inhibition of histone deacetylases and sEH |

| Synthetic Applications | Valuable as a chiral auxiliary |

作用机制

The mechanism of action of 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s hydrophobic phthalimide moiety enhances its ability to traverse biological membranes, allowing it to reach intracellular targets . It may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

相似化合物的比较

Comparison with Structural Analogs

Substituent Variations on the Isoindoline-1,3-dione Core

Table 1: Key Structural and Physicochemical Differences

Key Observations :

- Lipophilicity : The target compound (XLogP3 = 2) is less lipophilic than triazolidine derivatives (e.g., 13c, XLogP3 = 3.8) due to its polar hydroxyl group .

- Hydrogen Bonding : The trans-4-hydroxycyclohexyl group enhances hydrogen-bonding capacity compared to aliphatic hydroxybutyl analogs .

- Steric Effects : Bulky substituents like triazolidine (13c) or phenyl groups reduce solubility but may improve target binding in biological systems .

Key Observations :

生物活性

2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C14H15NO3

- CAS Number : 99337-98-1

The compound features a unique isoindoline structure that contributes to its biological activity. The presence of the hydroxyl group on the cyclohexyl ring enhances its solubility and interaction with biological targets.

Research indicates that this compound exhibits several mechanisms of action:

- Inhibition of Rho Kinase : The compound has been identified as a potent inhibitor of Rho kinase, which plays a critical role in various cellular processes including smooth muscle contraction and cell migration. This activity suggests potential applications in treating conditions such as hypertension and cancer .

- Anti-inflammatory Effects : Studies have shown that the compound can modulate inflammatory responses. It reduces the secretion of pro-inflammatory cytokines and inhibits mast cell degranulation, indicating its potential for treating allergic conditions like asthma .

- Antioxidant Activity : The hydroxyl group in its structure may contribute to its antioxidant properties, helping to mitigate oxidative stress in cells .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Study on Anti-inflammatory Effects

In a study focusing on allergic asthma, this compound was administered to ovalbumin-induced asthmatic mice. The results demonstrated a significant reduction in eosinophil counts and levels of Th2 cytokines (IL-4 and IL-13) in bronchoalveolar lavage fluid (BALF). This suggests that the compound could serve as a novel therapeutic agent for managing allergic responses .

Study on Rho Kinase Inhibition

Another investigation highlighted the compound's ability to inhibit Rho kinase activity effectively. The study provided evidence that this inhibition led to decreased smooth muscle contraction, supporting its potential use in treating vascular disorders .

常见问题

Basic: What are the established synthetic routes for 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with the condensation of a cyclohexanol derivative (e.g., trans-4-hydroxycyclohexylamine) with maleic anhydride or phthalic anhydride. For example:

- Step 1: React trans-4-hydroxycyclohexylamine with phthalic anhydride in a polar aprotic solvent (e.g., DMF) under reflux.

- Step 2: Use catalysts like Fe₃O₄ nanoparticles under solvent-free conditions to improve reaction efficiency and yield .

- Step 3: Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from acetic acid .

Key parameters include temperature control (80–120°C), reaction time (3–8 hours), and stoichiometric ratios (1:1.1 amine/anhydride).

Advanced: How can X-ray crystallography resolve the stereochemical configuration of this compound?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is critical for determining stereochemistry:

- Crystal Growth: Dissolve the compound in a solvent mixture (e.g., DMF/ethanol) and allow slow evaporation at 25°C to obtain suitable crystals.

- Data Collection: Use a Bruker SMART APEX diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 298 K. Parameters include unit cell dimensions (e.g., a = 12.472 Å, b = 9.285 Å, c = 12.505 Å, β = 115.3°) and space group (e.g., monoclinic P2₁) .

- Refinement: Apply SHELXL-97 for structure solution, achieving R-factors < 0.05. Hydrogen bonding networks (e.g., O–H···O interactions) confirm the trans-configuration of the hydroxycyclohexyl group .

Advanced: What strategies address contradictions in NMR and mass spectrometry data for isoindoline-1,3-dione derivatives?

Methodological Answer:

- NMR Discrepancies: Use 2D NMR (COSY, HSQC, HMBC) to resolve signal overlap. For example, coupling constants (J) in ¹H NMR can distinguish axial/equatorial protons on the cyclohexyl ring .

- Mass Spectrometry: High-resolution ESI-MS (HRMS) with isotopic pattern analysis clarifies molecular ion peaks (e.g., [M+H]⁺ at m/z 246.1125 for C₁₄H₁₅NO₃) .

- Cross-Validation: Compare with computational data (DFT-optimized structures) or X-ray results to validate assignments .

Basic: How is the purity of this compound assessed post-synthesis?

Methodological Answer:

- Chromatography: HPLC (C18 column, 70:30 acetonitrile/water, UV detection at 254 nm) with retention time matching a reference standard.

- Melting Point: Determine experimentally (e.g., 180–182°C) and compare to literature values .

- Spectroscopic Purity: FT-IR peaks for carbonyl (C=O, ~1770 cm⁻¹) and hydroxyl (O–H, ~3400 cm⁻¹) groups should lack extraneous signals .

Advanced: What in vitro models evaluate the hypoglycemic activity of isoindoline-1,3-dione derivatives?

Methodological Answer:

- GLUT4 Translocation Assay: Use L6 myotubes transfected with GLUT4-GFP to measure insulin-mimetic activity .

- α-Glucosidase Inhibition: Screen against rat intestinal α-glucosidase (IC₅₀ values < 50 μM indicate potential) .

- Molecular Docking: Compare binding affinity to PPARγ or AMPK using AutoDock Vina, leveraging structural data from X-ray studies .

Advanced: How do reaction conditions influence the regioselectivity of isoindoline-1,3-dione derivatization?

Methodological Answer:

- Catalytic Systems: Fe₃O4 nanoparticles under solvent-free conditions favor N-alkylation over O-alkylation (yields >85%) .

- Solvent Effects: Polar solvents (e.g., DMF) stabilize transition states for electrophilic substitution at the isoindoline nitrogen .

- Temperature Control: Lower temperatures (0–5°C) minimize side reactions during bromination (e.g., with 3,5-bis(bromomethyl)phenol) .

Basic: What spectroscopic techniques characterize the hydrogen bonding in this compound?

Methodological Answer:

- FT-IR: Broad O–H stretch (~3400 cm⁻¹) and sharp C=O stretches (~1770, 1700 cm⁻¹) indicate intramolecular hydrogen bonds .

- ¹H NMR: Downfield shifts of the hydroxy proton (δ 4.5–5.0 ppm) and NOE correlations confirm trans-configuration .

- X-ray Diffraction: Hydrogen bond metrics (e.g., O···O distance ~2.7 Å) validate crystal packing models .

Advanced: What computational methods predict the pharmacokinetic properties of this compound?

Methodological Answer:

- ADMET Prediction: Use SwissADME to estimate LogP (~2.1), topological polar surface area (~65 Ų), and blood-brain barrier permeability .

- Molecular Dynamics (MD): Simulate binding to serum albumin (PDB ID: 1AO6) to assess plasma protein binding .

- Density Functional Theory (DFT): Calculate HOMO-LUMO gaps (~4.5 eV) to predict redox stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。